Ethyl 3-(((4-ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)amino)benzoate
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Overview
Description
Ethyl 3-(((4-ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)amino)benzoate is a complex organic compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of ethyl 3-(((4-ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)amino)benzoate typically involves multi-step reactions. One common method includes the reaction of primary amines with carbon disulfide in the presence of diethyl 2-chloromalonate . This reaction forms the thiazolidine ring, which is then further functionalized to obtain the desired compound. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity through the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Ethyl 3-(((4-ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiazolidine-2-thione.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-(((4-ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-(((4-ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)amino)benzoate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is mediated through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-(((4-ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)amino)benzoate can be compared with other thiazolidine derivatives, such as:
- Ethyl 3-alkyl-4-oxo-2-thioxo-1,3-thiazolane-5-carboxylates
- Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific thiazolidine ring structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 3-[(3-ethyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)methylideneamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-3-17-13(18)12(22-15(17)21)9-16-11-7-5-6-10(8-11)14(19)20-4-2/h5-9,18H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTPQHQXRSGXNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(SC1=S)C=NC2=CC=CC(=C2)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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